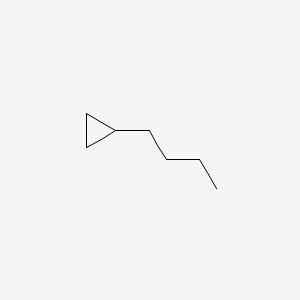

Butylcyclopropane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

930-57-4 |

|---|---|

Fórmula molecular |

C7H14 |

Peso molecular |

98.19 g/mol |

Nombre IUPAC |

butylcyclopropane |

InChI |

InChI=1S/C7H14/c1-2-3-4-7-5-6-7/h7H,2-6H2,1H3 |

Clave InChI |

SXZVSSJONMPJMN-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1CC1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Butylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclopropane, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research due to its unique structural and electronic properties conferred by the strained cyclopropyl (B3062369) ring. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and a detailed examination of a common synthetic route and characterization methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Core Properties of this compound

The fundamental properties of this compound (also known as 1-cyclopropylbutane) are summarized in the tables below, providing a ready reference for its key physicochemical and spectroscopic characteristics.

General and Physical Properties

This table outlines the primary identifiers and physical constants of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1-Cyclopropylbutane, n-Butylcyclopropane | [2][3] |

| CAS Number | 930-57-4 | [1][2] |

| Molecular Formula | C₇H₁₄ | [1][2][4] |

| Molecular Weight | 98.19 g/mol | [1][4][5] |

| Appearance | Not specified, likely a colorless liquid | |

| Density | 0.7285 g/cm³ | [5][6] |

| Boiling Point | 99.1 - 99.5 °C at 760 mmHg | [2][6] |

| Melting Point | -124.7 °C | [2][5][6] |

| Refractive Index | 1.436 | [3] |

| Vapor Pressure | 44.7 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | [5] |

Spectroscopic Data

The following table summarizes key spectroscopic information for the identification and characterization of this compound.

| Spectroscopic Technique | Key Information and Data Source(s) |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra available.[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass spectra available in the NIST Mass Spectrometry Data Center.[1][7] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available.[1] |

Synthesis of this compound

A common and effective method for the synthesis of alkyl-substituted cyclopropanes is the Simmons-Smith reaction. This reaction involves the use of an organozinc carbenoid to convert an alkene into a cyclopropane (B1198618).[8][9]

Simmons-Smith Reaction for this compound Synthesis

The synthesis of this compound can be achieved by the reaction of 1-hexene (B165129) with diiodomethane (B129776) and a zinc-copper couple.

Reaction Scheme:

Detailed Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound via the Simmons-Smith reaction.

Materials:

-

1-Hexene

-

Diiodomethane (CH₂I₂)

-

Zinc dust (Zn)

-

Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Zinc-Copper Couple: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add zinc dust (1.2 eq) and a small amount of copper(I) chloride or copper(II) acetate (0.05 eq). Heat the flask gently under vacuum and then cool to room temperature under an inert atmosphere. This process activates the zinc.

-

Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.

-

Addition of Reagents: To the stirred suspension, add a solution of 1-hexene (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Subsequently, add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture. The disappearance of the 1-hexene peak and the appearance of the this compound peak will indicate the reaction's progression.

-

Work-up: Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Objective: To determine the proton environment in the this compound molecule.

-

Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals: The spectrum is expected to show characteristic signals for the butyl chain protons (methyl, methylene (B1212753) groups) and the cyclopropyl protons, which typically appear at unusually high field (upfield) due to the ring strain.

¹³C NMR Spectroscopy:

-

Objective: To identify the number of unique carbon environments.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Signals: The spectrum will show distinct peaks for each carbon atom in the butyl group and the cyclopropane ring. The cyclopropyl carbons will also exhibit characteristic upfield shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., diethyl ether or hexane).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The temperature program should be optimized to achieve good separation of any potential impurities.

-

MS Analysis: The eluting compounds are introduced into the mass spectrometer. The resulting mass spectrum of the main peak should correspond to this compound, showing a molecular ion peak (M⁺) at m/z = 98 and a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or from a vapor phase sample.

-

Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Expected Absorptions: The spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes. The cyclopropyl group will show specific C-H stretching vibrations at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the butyl chain, and characteristic ring deformation bands.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Safety and Handling

This compound is a flammable hydrocarbon. Appropriate safety precautions should be taken during its handling and synthesis. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and all reagents used in its synthesis.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound, including its physicochemical characteristics and spectroscopic data. A plausible and detailed experimental protocol for its synthesis via the Simmons-Smith reaction has been outlined, along with standard procedures for its characterization using modern analytical techniques. This comprehensive information serves as a valuable resource for researchers and professionals working with this and similar cycloalkane structures, facilitating its synthesis, identification, and application in further research and development endeavors.

References

- 1. This compound | C7H14 | CID 70257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Butane, 1-cyclopropyl- | CAS#:930-57-4 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 930-57-4 [m.chemicalbook.com]

- 7. Cyclopropane, butyl- [webbook.nist.gov]

- 8. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butylcyclopropane (CAS 930-57-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butylcyclopropane (CAS 930-57-4), a simple alkyl-substituted cyclopropane (B1198618). The document details its chemical and physical properties, spectroscopic data, and established synthesis methodologies. Furthermore, it explores the broader significance of the cyclopropane moiety in medicinal chemistry, highlighting its role in enhancing the pharmacological profiles of drug candidates. While specific biological activities of this compound are not extensively documented, this guide discusses the diverse bioactivities associated with more complex cyclopropane-containing molecules, providing a context for its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic hydrocarbon odor. Its fundamental properties are summarized in the tables below, compiled from various sources.[1][2][3][4][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 930-57-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄ | [1][2][3][4][5] |

| Molecular Weight | 98.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Cyclopropylbutane, Butane, 1-cyclopropyl- | [1][2][3][4][5] |

| Appearance | Colorless liquid | Inferred |

| Melting Point | -124.7 °C | |

| Boiling Point | 99.5 °C | |

| Density | 0.7285 g/cm³ |

Table 2: Chromatographic and Spectroscopic Data of this compound

| Data Type | Key Information | Source(s) |

| Kovats Retention Index | 712, 714 (non-polar column) | [1][5] |

| Mass Spectrum (GC-MS) | Major peaks (m/z): 41, 55, 42 | [1] |

| ¹³C NMR | Data available in spectral databases | [1][6][7][8] |

| IR Spectrum | Vapor phase spectrum available | [1][6][9][10] |

| ¹H NMR | Characteristic signals for cyclopropyl (B3062369) protons (~0.22 ppm) and butyl chain | [11][12][13] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established cyclopropanation methods. The Simmons-Smith reaction is a widely used and reliable method for the cyclopropanation of alkenes.

Simmons-Smith Cyclopropanation of 1-Hexene (B165129)

This method involves the reaction of 1-hexene with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple.

Experimental Protocol:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (2 equivalents) and a small amount of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add a solution of diiodomethane (1.5 equivalents) in diethyl ether dropwise at a rate that maintains a gentle reflux.

-

Cyclopropanation: After the addition of diiodomethane is complete, add 1-hexene (1 equivalent) to the reaction mixture. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by gas chromatography.

-

Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the strained three-membered ring.[14] The C-C bonds within the cyclopropane ring are weaker than those in acyclic alkanes, making the ring susceptible to opening under certain conditions, such as hydrogenation at elevated temperatures and pressures or reaction with strong electrophiles.[15] The butyl group is a typical alkyl substituent and undergoes reactions characteristic of alkanes, such as free-radical halogenation, although the cyclopropyl group can influence the regioselectivity of these reactions.

Role in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, the cyclopropane motif is a highly valuable structural element in medicinal chemistry.[16][17][18][19] Its incorporation into drug candidates can significantly enhance their pharmacological properties.

Key Advantages of the Cyclopropane Moiety:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[16]

-

Improved Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, which can increase the half-life of a drug and reduce the required dosing frequency.[16][17]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane group can alter a molecule's lipophilicity, solubility, and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Reduced Off-Target Effects: By constraining the conformation of a molecule, the cyclopropane ring can improve its selectivity for the intended target, thereby minimizing off-target interactions and potential side effects.[17]

Biological Activity of Cyclopropane-Containing Compounds

A wide range of natural and synthetic compounds containing the cyclopropane ring exhibit significant biological activities.[20][21][22][23] These activities span various therapeutic areas, including:

-

Antimicrobial and Antiviral: Many natural products with cyclopropane units have demonstrated potent activity against bacteria, fungi, and viruses.[20][22]

-

Anticancer: The conformational constraint imparted by the cyclopropane ring has been exploited in the design of novel anticancer agents.

-

Enzyme Inhibition: Cyclopropane-containing molecules can act as specific inhibitors of various enzymes, making them valuable tools for studying biological pathways and as potential therapeutic agents.[20][22]

While there is a lack of specific data on the biological effects of this compound, its structural simplicity makes it an interesting starting point for the synthesis of more complex and potentially bioactive molecules.

Conclusion

This compound (CAS 930-57-4) is a well-characterized small molecule with a rich chemistry centered around its strained cyclopropane ring. While its direct applications are not extensively reported, it serves as a valuable model compound for understanding the properties and reactivity of alkyl-substituted cyclopropanes. The broader importance of the cyclopropane moiety in drug discovery is undeniable, and the synthesis and study of simple derivatives like this compound provide a fundamental basis for the development of novel therapeutics with improved pharmacological profiles. This guide has summarized the key technical information on this compound, providing a solid foundation for researchers and scientists working in organic synthesis and medicinal chemistry.

References

- 1. This compound | C7H14 | CID 70257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane, butyl- [webbook.nist.gov]

- 3. Cyclopropane, butyl- [webbook.nist.gov]

- 4. Cyclopropane, butyl- [webbook.nist.gov]

- 5. Cyclopropane, butyl- [webbook.nist.gov]

- 6. Tert-butylcyclopropane | C7H14 | CID 524623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Butane, 2-cyclopropyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 16. nbinno.com [nbinno.com]

- 17. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 19. namiki-s.co.jp [namiki-s.co.jp]

- 20. researchgate.net [researchgate.net]

- 21. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Butylcyclopropane from 1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of butylcyclopropane from 1-hexene (B165129), a transformation of significant interest in the construction of molecular frameworks relevant to pharmaceutical and materials science. The primary focus is on the Simmons-Smith reaction and its highly efficient Furukawa modification, which represent the most reliable and stereospecific methods for this cyclopropanation. This document details the underlying reaction mechanisms, provides explicit experimental protocols, and summarizes key quantitative data to facilitate reproducible and optimized synthetic outcomes. Alternative synthetic strategies are also briefly discussed.

Introduction

The cyclopropane (B1198618) motif is a prevalent structural feature in a wide array of bioactive natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics, including enhanced metabolic stability and binding affinity. The synthesis of specifically substituted cyclopropanes, such as this compound, is therefore a critical endeavor in medicinal chemistry and drug development. This guide focuses on the efficient conversion of the readily available starting material, 1-hexene, to the target molecule, this compound.

Core Synthetic Strategy: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, offering a stereospecific method for the addition of a methylene (B1212753) group across a double bond.[1][2] The reaction typically involves an organozinc carbenoid, which is generated in situ and reacts with an alkene in a concerted fashion.[2][3] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Reaction Mechanism

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (B129776) and a zinc-copper couple.[4] This carbenoid then attacks the alkene in a "butterfly" transition state, delivering the methylene group to form the cyclopropane ring and releasing zinc iodide as a byproduct.[5]

A significant advancement in this methodology is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[1][6] This modification often leads to higher yields, better reproducibility, and milder reaction conditions, making it the preferred method for the cyclopropanation of unfunctionalized alkenes like 1-hexene.[1] The reactive species in the Furukawa modification is believed to be (iodomethyl)zinc ethoxide or a related species.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Simmons-Smith cyclopropanation of terminal alkenes. While specific yield data for the reaction of 1-hexene is not extensively reported in the literature, the yields for analogous terminal alkenes are generally good to excellent, particularly with the Furukawa modification.

| Alkene | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Octene | Et₂Zn, CH₂I₂ | Dichloromethane (B109758) | 0 to rt | 12 | 85-95 | Adapted from[7] |

| Cinnamyl alcohol | CH₂I₂, Et₂Zn | CH₂Cl₂ | 0 | 1 | 63 | [8] |

| Substituted alkene | CH₂I₂, Et₂Zn | Toluene | Not specified | Not specified | 95 | [8] |

| Benzyl-protected alkene | CH₂I₂, Zn/Cu | 1,2-dichloroethane | 40 | 0.25 | 94 | [9] |

Table 1: Representative Yields for Simmons-Smith Cyclopropanation Reactions.

| Parameter | Value |

| Molecular Formula of this compound | C₇H₁₄ |

| Molecular Weight of this compound | 98.19 g/mol |

| Boiling Point of this compound | ~97-99 °C |

| Density of this compound | ~0.73 g/mL |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 1-hexene via the Furukawa-modified Simmons-Smith reaction.

Materials and Equipment

-

1-Hexene (≥99%)

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane (≥99%, stabilized with copper)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Detailed Experimental Procedure (Furukawa Modification)

Caution: Diethylzinc is pyrophoric and reacts violently with water and air. Diiodomethane is toxic and should be handled in a well-ventilated fume hood. All manipulations involving diethylzinc must be performed under a strict inert atmosphere.

-

Reaction Setup: To a flame-dried, two-necked 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-hexene (5.00 g, 59.4 mmol, 1.0 equiv) and 30 mL of anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring, slowly add diethylzinc (71.3 mL of a 1.0 M solution in hexanes, 71.3 mmol, 1.2 equiv) dropwise via a syringe over 20 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.

-

Following this, add diiodomethane (18.9 g, 70.7 mmol, 1.2 equiv) dropwise via a syringe over 30 minutes. A white precipitate may form during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low pressure.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 97-99 °C to obtain pure this compound. Alternatively, the product can be purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent.

Visualizations

Reaction Pathway

Caption: Furukawa-modified Simmons-Smith reaction pathway for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Simmons-Smith reaction is the most direct and widely used method for the cyclopropanation of simple alkenes, other methods for synthesizing cyclopropanes exist. These include:

-

Diazoalkane-based methods: The reaction of diazomethane (B1218177) with alkenes, often catalyzed by transition metals like copper or palladium, can also yield cyclopropanes.[2] However, the highly toxic and explosive nature of diazomethane makes this method less favorable for routine laboratory synthesis.[2]

-

Intramolecular cyclization: 1,3-dihalides can undergo intramolecular Wurtz-type coupling in the presence of a reducing metal to form cyclopropanes. This approach, however, is not directly applicable to the synthesis of this compound from 1-hexene.

-

Transition Metal-Catalyzed Cyclopropanation: Catalytic systems based on iron, cobalt, and rhodium have been developed for cyclopropanation reactions, often using diazo compounds as carbene precursors.[10]

For the specific transformation of 1-hexene to this compound, the Simmons-Smith reaction, particularly the Furukawa modification, remains the most practical and efficient choice.

Conclusion

The synthesis of this compound from 1-hexene is most effectively achieved through the Furukawa-modified Simmons-Smith reaction. This method offers high yields, excellent stereospecificity, and operational simplicity, making it a valuable tool for researchers in drug discovery and development. The detailed experimental protocol and supporting data provided in this guide are intended to enable the successful and reproducible synthesis of this important cyclopropane derivative. Careful attention to the handling of pyrophoric and toxic reagents is paramount for the safe execution of this procedure.

References

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. orgosolver.com [orgosolver.com]

- 5. benchchem.com [benchchem.com]

- 6. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. benchchem.com [benchchem.com]

The Enduring Allure of the Three-Membered Ring: A Technical Guide to the Discovery and History of Alkylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a seemingly simple tripartite arrangement of carbon atoms, has captivated and challenged chemists for over a century. Its inherent ring strain, a consequence of compressed 60° bond angles, imparts a unique reactivity profile that has been both a synthetic hurdle and a gateway to novel molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of alkylcyclopropanes, from their initial serendipitous synthesis to their current status as prized motifs in medicinal chemistry and materials science. We will delve into the foundational synthetic methodologies, present key experimental protocols, and summarize the quantitative data that underscore the distinctive properties of these fascinating molecules.

A Strained Beginning: The Discovery and Early History

The story of cyclopropane begins in the late 19th century, a period of fervent discovery in organic chemistry.

The First Synthesis: An Intramolecular Wurtz Reaction

In 1881, the Austrian chemist August Freund reported the first synthesis of the parent cyclopropane molecule. His method involved the treatment of 1,3-dibromopropane (B121459) with sodium metal, inducing an intramolecular Wurtz reaction that forced the formation of the three-membered ring.[1][2][3] This seminal discovery marked the birth of cyclopropane chemistry. A few years later, in 1887, Gustavson improved upon Freund's method by using the less reactive zinc metal in place of sodium, which led to higher yields of the desired cyclopropane.[4]

Early Theoretical Insights: Baeyer's Strain Theory

The unusual reactivity of cyclopropane was initially explained by Adolf von Baeyer's "strain theory" in 1885. Baeyer postulated that the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° created a significant amount of "angle strain," rendering the molecule inherently unstable and prone to ring-opening reactions. While this theory provided a useful early framework, modern orbital hybridization models offer a more nuanced understanding of the bonding in cyclopropanes, describing the C-C bonds as "bent" or "banana" bonds with significant p-character.

The Synthetic Arsenal: Methods for Constructing the Cyclopropane Ring

The initial intramolecular cyclization methods have been largely superseded by more versatile and efficient strategies. The following sections detail the key synthetic protocols that have become the workhorses of cyclopropane synthesis.

Intramolecular Wurtz-Type Cyclization (Freund/Gustavson Synthesis)

This historical method, while not as widely used today, is important for its foundational role.

Experimental Protocol: Gustavson's Synthesis of Cyclopropane

-

Reactants: 1,3-dibromopropane, zinc dust, sodium iodide (catalyst).

-

Solvent: Ethanol.

-

Procedure:

-

A mixture of zinc dust and a catalytic amount of sodium iodide is suspended in ethanol.

-

1,3-dibromopropane is added to the stirred suspension.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the consumption of the starting material.

-

Upon completion, the gaseous cyclopropane is collected. For higher boiling alkylcyclopropanes, a standard aqueous workup followed by distillation would be employed.

-

Yields for this reaction are variable but can be improved with the use of zinc instead of sodium.[5]

The Simmons-Smith Reaction

Developed in 1958 by Howard E. Simmons and Ronald D. Smith, this reaction has become a cornerstone of cyclopropane synthesis. It involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple.[6]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkene

-

Reactants: Alkene, diiodomethane (CH₂I₂), zinc-copper couple (or diethylzinc).

-

Solvent: Anhydrous diethyl ether or dichloromethane.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), the zinc-copper couple is placed in a dry flask containing the anhydrous solvent.

-

A solution of diiodomethane in the same solvent is added, and the mixture is stirred to form the organozinc carbenoid.

-

The alkene is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting alkene is consumed (monitored by TLC or GC).

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

-

This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

The Corey-Chaykovsky Reaction

Discovered in the early 1960s by E.J. Corey and Michael Chaykovsky, this reaction provides a powerful method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones and esters. The reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide.[7]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

-

Reactants: α,β-Unsaturated ketone, trimethylsulfoxonium (B8643921) iodide, sodium hydride.

-

Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Under an inert atmosphere, sodium hydride is washed with an anhydrous solvent (e.g., hexanes) to remove mineral oil and then suspended in anhydrous DMSO.

-

Trimethylsulfoxonium iodide is added portion-wise to the suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

-

The α,β-unsaturated ketone, dissolved in a suitable solvent like THF, is added dropwise to the ylide solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Quantitative Data on Alkylcyclopropanes

The unique structure of the cyclopropane ring leads to distinct physical and chemical properties. The following tables summarize key quantitative data for a selection of alkylcyclopropanes and compare the efficacy of different synthetic approaches.

Physical Properties of Simple Alkylcyclopropanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Cyclopropane | C₃H₆ | 42.08 | -32.9[4] | -128[4] | 0.001879 (gas at 0°C)[4] |

| Methylcyclopropane | C₄H₈ | 56.11 | 0.7 | -177.3 | 0.691 |

| Ethylcyclopropane (B72622) | C₅H₁₀ | 70.13 | 36[8] | -149[8] | 0.677[8] |

| Propylcyclopropane | C₆H₁₂ | 84.16 | 69[9][10] | -127.1[9] | 0.712[10] |

| Butylcyclopropane | C₇H₁₄ | 98.19 | 99.1[1] | -124.7[1] | 0.792[1] |

Comparative Yields of Cyclopropanation Reactions

| Alkene Substrate | Simmons-Smith Reaction Yield (%) | Corey-Chaykovsky Reaction Yield (%) | Notes |

| Styrene | 72[6] | 85[6] | Corey-Chaykovsky is generally more efficient for electron-deficient alkenes. |

| 1-Octene | 55[6] | 75[6] | Yields can be highly dependent on reaction conditions. |

| Cyclohexene | 85[6] | 80[6] | Both methods are effective for simple cyclic alkenes. |

| (E)-Chalcone | N/A | 92[6] | The Corey-Chaykovsky reaction is well-suited for α,β-unsaturated ketones. |

N/A: Not applicable or not a typical substrate for this reaction.

Biological Significance and Applications

Alkylcyclopropanes are not merely chemical curiosities; they are found in a variety of natural products and have been incorporated into numerous pharmaceuticals due to their unique conformational properties and metabolic stability.

Naturally Occurring Alkylcyclopropanes: Cyclopropane Fatty Acids (CFAs)

Cyclopropane fatty acids are found in the cell membranes of many bacteria and some plants. They are biosynthesized from unsaturated fatty acids by the enzyme cyclopropane fatty acid (CFA) synthase, which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond.[4]

Biosynthesis of Cyclopropane Fatty Acids

The biosynthesis of CFAs is a critical process for the adaptation of certain bacteria to environmental stress. The introduction of the cyclopropane ring alters the fluidity and stability of the cell membrane.

Cyclopropane-Containing Pharmaceuticals

The rigid nature of the cyclopropane ring makes it a valuable "conformational lock" in drug design, helping to pre-organize a molecule into its bioactive conformation and thereby improve its potency and selectivity.

Table of Cyclopropane-Containing Enzyme Inhibitors

| Compound | Target Enzyme | Biological Activity | IC₅₀ / Kᵢ Value |

| Tranylcypromine | Monoamine Oxidase (MAO) | Antidepressant | Kᵢ = 32 µM (for CYP2C19)[11] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | MAO-B Inhibitor | IC₅₀ = 5 nM[12] |

| Cyclopropane-based Protease Inhibitors | SARS-CoV-2 3CL Protease | Antiviral | IC₅₀ = 0.05 - 2.56 µM[13][14] |

| ALK Inhibitor (e.g., compound 9) | Anaplastic Lymphoma Kinase (ALK) | Anticancer | IC₅₀ = 0.029 µM[15] |

Conclusion and Future Outlook

From its discovery as a product of an intramolecular coupling reaction to its current status as a key structural motif in modern drug discovery, the journey of the alkylcyclopropane is a testament to the relentless curiosity and ingenuity of chemists. The development of powerful synthetic methods has transformed these strained rings from mere curiosities into readily accessible building blocks. As our understanding of the intricate relationship between molecular architecture and biological function deepens, the unique properties of the cyclopropane ring will undoubtedly continue to inspire the design and synthesis of novel molecules with profound impacts on science and medicine.

Experimental Workflows

The following diagram illustrates a general workflow for a typical cyclopropanation reaction in a research laboratory setting.

References

- 1. This compound|lookchem [lookchem.com]

- 2. August Freund - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Cyclopropane - Wikipedia [en.wikipedia.org]

- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. ethylcyclopropane [stenutz.eu]

- 9. Propylcyclopropane|lookchem [lookchem.com]

- 10. n-propylcyclopropane [stenutz.eu]

- 11. This compound | C7H14 | CID 70257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of Butylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butylcyclopropane, a saturated hydrocarbon with a unique three-membered ring structure. Understanding the spectral characteristics of such molecules is fundamental in various fields, including organic synthesis, medicinal chemistry, and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside general experimental protocols and visualizations to aid in the interpretation and application of this information.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data that has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR):

¹³C NMR (Carbon-13 NMR):

Publicly available ¹³C NMR data for this compound is limited. Data for similar structures, such as tert-butylcyclopropane, has been reported.[1] For this compound, distinct signals are expected for each of the carbon atoms in the butyl chain and the cyclopropane (B1198618) ring. The carbon atoms of the cyclopropane ring typically appear at relatively low chemical shift values.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations.

Vapor Phase IR Data:

A vapor phase IR spectrum for this compound is available in public databases.[2] While a detailed peak list is not provided, the spectrum is expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of alkanes. Additionally, vibrations associated with the cyclopropyl (B3062369) C-H bonds may be observed at slightly higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

GC-MS Data:

The mass spectrum of this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] The molecular ion peak ([M]⁺) for alkanes is often of low abundance. The fragmentation pattern is a key identifier. The top three mass-to-charge ratio (m/z) peaks observed for this compound are 41, 55, and 42.[2]

Table 1: Summary of Key Mass Spectrometry Data for this compound

| m/z | Putative Fragment | Relative Abundance |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) | Low |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ (Allyl cation) | Base Peak |

| 42 | [C₃H₆]⁺ | High |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data for this compound are not explicitly published. However, general methodologies for these techniques are well-established.

NMR Spectroscopy (General Protocol)

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy (General Protocol)

Vapor-phase IR spectra are obtained by introducing the gaseous sample into an IR gas cell. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Complementary Nature of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of a molecule.

Caption: Complementary nature of spectroscopic techniques.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Butylcyclopropane

Notice: Due to the limited availability of detailed experimental and computational data specifically for butylcyclopropane in the public domain, this guide will focus on the foundational principles of its molecular structure and bonding, drawing parallels from studies on cyclopropane (B1198618) and other alkyl-substituted cyclopropanes. While specific quantitative data for this compound is not available, this guide will provide a framework for understanding its expected structural characteristics.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₇H₁₄.[1][2] It consists of a three-membered cyclopropane ring bonded to a butyl group. The unique electronic structure of the cyclopropane ring, characterized by significant ring strain, imparts distinct physical and chemical properties to the molecule. This guide provides a technical overview of the molecular structure, bonding, and conformational possibilities of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The core of this compound's structure is the cyclopropane ring. This ring is inherently strained due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.

The Cyclopropane Ring

The carbon atoms in the cyclopropane ring are sp³ hybridized. However, the geometric constraint of the three-membered ring forces the C-C-C bond angles to be approximately 60°. This severe angle strain leads to a unique bonding picture, often described by the Walsh or Coulson-Moffitt models. In these models, the carbon-carbon bonds are not formed by the direct overlap of sp³ hybrid orbitals. Instead, they are "bent" or "banana" bonds, resulting from the overlap of orbitals with higher p-character pointing away from the internuclear axis. This arrangement results in weaker C-C bonds compared to those in acyclic alkanes, making the cyclopropane ring susceptible to ring-opening reactions.

The C-H bonds in the cyclopropane moiety are directed outwards from the ring. Spectroscopic data for related compounds suggest that the C-H bond lengths are typical for alkanes.

The Butyl Substituent

The butyl group attached to the cyclopropane ring is a saturated alkyl chain. The carbon atoms in the butyl group exhibit standard sp³ hybridization with bond angles close to the tetrahedral ideal. The bonding within the butyl chain consists of typical single covalent bonds.

The Cyclopropyl-Butyl Bond

The bond connecting the butyl group to the cyclopropane ring is a single C-C bond. The nature of this bond will be influenced by the electronic character of the cyclopropane ring. The high p-character of the C-C bonds within the ring can affect the properties of the exocyclic C-C bond.

Conformational Analysis

The flexibility of the butyl chain allows for multiple conformational isomers of this compound. The rotation around the C-C single bonds of the butyl group gives rise to different spatial arrangements of the atoms.

The primary source of conformational isomerism in this compound arises from the rotation around the bond connecting the butyl group to the cyclopropane ring and the subsequent C-C bonds within the butyl chain. Different staggered and eclipsed conformations will have varying energies due to steric and torsional strain.

A logical workflow for determining the conformational landscape of this compound would involve computational chemistry methods.

Caption: A typical workflow for the computational analysis of this compound conformers.

Spectroscopic Properties

While a detailed analysis of the spectra for this compound is not available, the expected characteristic spectroscopic features can be inferred.

-

¹H NMR Spectroscopy: The protons on the cyclopropane ring would appear in the upfield region of the spectrum (typically 0.2-1.0 ppm) due to the ring current effect. The protons of the butyl group would exhibit chemical shifts and splitting patterns characteristic of an n-butyl chain.

-

¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring would also be shifted upfield compared to acyclic alkanes. The carbons of the butyl group would show typical alkane chemical shifts.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations. A characteristic feature would be the C-H stretching vibrations of the cyclopropane ring, which typically appear at higher wavenumbers (around 3050-3100 cm⁻¹) than those of the alkyl chain.

Experimental Protocols

Determining the precise molecular structure of this compound would require advanced experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of small molecules in the gas phase, providing information on bond lengths, bond angles, and torsional angles.

Caption: A simplified workflow for a gas-phase electron diffraction experiment.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. This technique can provide highly accurate rotational constants, from which precise molecular geometries can be derived, especially for polar molecules. Although this compound has a very small dipole moment, its rotational spectrum could potentially be studied.

Data Summary

Conclusion

The molecular structure and bonding of this compound are dictated by the interplay between the strained three-membered cyclopropane ring and the flexible butyl chain. While a complete, quantitative structural description is currently absent from the scientific literature, this guide has outlined the fundamental principles and the experimental and computational approaches required for such a determination. Further research is needed to fully elucidate the detailed structural and conformational landscape of this molecule, which would be of significant interest to the fields of organic chemistry and drug design.

References

The Thermodynamic Stability of Butylcyclopropane Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the butylcyclopropane ring system. Given the prevalence of the cyclopropane (B1198618) motif in medicinal chemistry and materials science, a thorough understanding of its energetic landscape is crucial for rational molecular design. This document summarizes key thermodynamic parameters, details the experimental and computational methodologies used for their determination, and discusses the structural factors governing the stability of butyl-substituted cyclopropanes.

Core Concepts in Cyclopropane Stability

The thermodynamic stability of cyclopropane and its derivatives is fundamentally governed by ring strain. This strain arises from two primary sources:

-

Angle Strain: The internal C-C-C bond angles in a planar cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation leads to poor overlap of the bonding orbitals, resulting in weaker "bent" or "banana" bonds and increased potential energy. The strain energy of the parent cyclopropane is approximately 27-28 kcal/mol[1].

-

Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are eclipsed, leading to repulsive interactions and increased energy.

Substitution on the cyclopropane ring can either increase or decrease the overall strain energy, thereby influencing the molecule's thermodynamic stability. Alkyl groups, such as butyl, can introduce steric interactions that further destabilize the system, particularly in cis-isomers where bulky groups are on the same side of the ring.

Quantitative Thermodynamic Data

Table 1: Experimental Enthalpies of Formation of Selected Alkylcyclopropanes

| Compound | State | ΔH°f (kJ/mol) | ΔH°f (kcal/mol) | Method | Reference |

| Methylcyclopropane | Gas | -29.7 ± 0.6 | -7.1 ± 0.1 | Combustion Calorimetry | Good, W. D. (1971) |

| Ethylcyclopropane | Gas | -49.8 ± 0.8 | -11.9 ± 0.2 | Combustion Calorimetry | Good, W. D. (1971) |

| cis-1,2-Dimethylcyclopropane | Gas | -50.2 ± 0.7 | -12.0 ± 0.2 | Combustion Calorimetry | Good, W. D. (1971) |

| trans-1,2-Dimethylcyclopropane | Gas | -55.2 ± 0.7 | -13.2 ± 0.2 | Combustion Calorimetry | Good, W. D. (1971) |

| cis-1,2-Diethylcyclopropane | Gas | -80.0 ± 1.4 | -19.1 ± 0.3 | Combustion Calorimetry | Wiberg, K. B., et al. (1984) |

| trans-1,2-Diethylcyclopropane | Gas | -84.5 ± 1.6 | -20.2 ± 0.4 | Combustion Calorimetry | Wiberg, K. B., et al. (1984) |

Table 2: Calculated Enthalpies of Formation of this compound Isomers

| Compound | State | ΔH°f (kJ/mol) | ΔH°f (kcal/mol) | Method | Reference |

| n-Butylcyclopropane | Gas | -115.01 | -27.49 | Joback Method | Cheméo |

Note: The Joback method is a group contribution method for estimating thermochemical properties. Experimental verification is required for definitive values.

From the available data, a clear trend emerges: the trans isomer of 1,2-dialkylcyclopropanes is consistently more stable (has a more negative enthalpy of formation) than the cis isomer. This is attributed to the greater steric repulsion between the alkyl groups in the cis configuration. It is expected that the four isomers of this compound (n-butyl, isobutyl, sec-butyl, and tert-butyl) will also exhibit differences in stability arising from the steric bulk and conformational flexibility of the butyl group. The highly branched tert-butyl group is anticipated to introduce the most significant steric strain, particularly if it is in close proximity to other substituents.

Experimental Protocols

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of a volatile organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the liquid this compound isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.

-

Bomb Assembly:

-

The encapsulated sample is placed in a crucible within the bomb.

-

A known length of fuse wire is positioned to be in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, allowing for the condensation of water formed during combustion.

-

The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

-

Calorimetry:

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The temperature rise is corrected for heat exchange with the surroundings.

-

The heat capacity of the calorimeter (the "calorimeter constant") is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the corrected temperature rise and the calorimeter constant, with corrections applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Computational Protocols

Calculation of Thermodynamic Properties using Gaussian

Quantum chemical calculations provide a powerful tool for predicting the thermodynamic stability of molecules. The Gaussian suite of programs is widely used for this purpose.

Methodology:

-

Molecular Geometry Optimization:

-

The initial 3D structure of each this compound isomer is built.

-

The geometry is optimized to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

-

Frequency Calculation:

-

A frequency analysis is performed on the optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Calculation of Thermochemical Properties:

-

The standard enthalpy of formation can be calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in the calculations.

-

Visualizations

Logical Workflow for Thermodynamic Stability Determination

Caption: Workflow for determining this compound stability.

Isodesmic Reaction for n-Butylcyclopropane

Caption: Isodesmic reaction for n-butylcyclopropane calculation.

Discussion

The stability of this compound isomers is a balance between the inherent strain of the three-membered ring and the steric and electronic effects of the butyl substituent. Based on the principles observed in smaller alkylcyclopropanes, the following stability trends are anticipated:

-

Branching at the α-carbon: Increased branching at the carbon atom attached to the cyclopropane ring is likely to increase steric strain, leading to decreased stability. Therefore, the expected order of stability would be: n-butyl > isobutyl > sec-butyl > tert-butylcyclopropane. The bulky tert-butyl group, in particular, would experience significant steric hindrance with the hydrogens on the cyclopropane ring.

-

Conformational Effects: The flexibility of the n-butyl and isobutyl chains allows them to adopt conformations that minimize steric interactions. In contrast, the more rigid sec-butyl and tert-butyl groups have fewer low-energy conformations available, which can contribute to their lower stability.

Further experimental work, specifically high-precision combustion calorimetry, is necessary to definitively establish the enthalpies of formation of the four this compound isomers. These experimental benchmarks would be invaluable for validating and refining computational models, which are increasingly relied upon in drug discovery and materials science to predict molecular properties.

References

The Dual Electronic Nature of the Cyclopropyl Group in Butylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl (B3062369) group is a unique structural motif in organic and medicinal chemistry, prized for its distinct conformational rigidity and electronic properties. This guide provides a comprehensive technical overview of the electronic characteristics of the cyclopropyl group within the context of butylcyclopropane. It delves into the theoretical underpinnings of its dual electronic nature—acting as both an inductive electron-withdrawing and a resonance electron-donating group. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for characterization, and presents visual workflows to elucidate these properties, serving as a critical resource for the rational design of molecules in drug discovery and materials science.

Introduction: The Unique Electronic Character of the Cyclopropyl Ring

The three-membered ring of cyclopropane (B1198618) is characterized by significant ring strain due to its 60° internal bond angles, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. This strain fundamentally alters its bonding and electronic behavior. The C-C bonds in cyclopropane are not simple σ-bonds; they possess significant p-character, leading to what are often described as "bent" or "banana" bonds. This feature imparts partial π-character to the ring system, allowing it to engage in conjugation with adjacent unsaturated systems.[1][2]

Consequently, the cyclopropyl group exhibits a fascinating dual electronic nature. Inductively, due to the higher s-character of the C-H bonds and the unusual hybridization of the ring carbons, it acts as a weak electron-withdrawing group.[3] However, through resonance, its π-like character allows it to function as an electron-donating group, particularly when positioned to stabilize an adjacent electron-deficient center.[3][4] This duality is critical in its application as a bioisostere for phenyl rings and gem-dimethyl groups in drug design, where it can modulate a molecule's potency, metabolic stability, and pharmacokinetic profile.[2][5][6]

The addition of a butyl group to the cyclopropane ring further modulates these electronic properties. The butyl group, a simple alkyl chain, is primarily an electron-donating group through a positive inductive effect (+I).[7] This effect is expected to slightly enhance the overall electron-donating character of the butylcyclopropyl moiety, particularly its ability to donate electron density through space and via hyperconjugation.

Quantitative Electronic Parameters

The electronic influence of a substituent is often quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.[8] A negative value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Inductive Effect | Resonance Effect | Data Source(s) |

| Cyclopropyl | -0.07 | -0.21 | Weakly Withdrawing (-I) | Donating (+M) | [4][9] |

| Butylcyclopropyl | Est. -0.08 to -0.10 | Est. -0.22 to -0.25 | Weakly Withdrawing (-I) modulated by alkyl +I | Donating (+M) | Inference |

| Methyl | -0.07 | -0.17 | Donating (+I) | N/A | [10] |

| tert-Butyl | -0.10 | -0.20 | Donating (+I) | N/A | [10] |

| Phenyl | +0.06 | -0.01 | Withdrawing (-I) | Donating (+M) | [10] |

Table 1: Comparison of Hammett Constants and Electronic Effects. Estimated values for this compound are based on the known +I effect of alkyl groups.

Experimental and Computational Protocols

Determining the electronic properties of a substituent like the butylcyclopropyl group involves a combination of experimental and computational methods.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

This protocol outlines the determination of the Hammett constant for the para-butylcyclopropyl group by measuring the acid dissociation constant (pKa) of para-butylcyclopropylbenzoic acid.

Objective: To experimentally determine the σp value for the butylcyclopropyl substituent.

Materials:

-

para-Butylcyclopropylbenzoic acid

-

Benzoic acid (reference standard)

-

70:30 Ethanol:Water solution

-

Standardized 0.05 M NaOH solution in 70:30 ethanol-water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bars

-

25 mL pipette and 50 mL burette

-

Beakers (100 mL)

Procedure:

-

Solution Preparation: Prepare a 70:30 (v/v) ethanol-water solvent mixture. Use this solvent to prepare a standardized 0.05 M NaOH solution.

-

Sample Preparation: Accurately weigh 4.0 x 10⁻⁴ mol of para-butylcyclopropylbenzoic acid and dissolve it in 25.00 mL of the 70:30 ethanol-water solution in a 100 mL beaker. Repeat for the reference compound, benzoic acid.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue the titration past the equivalence point.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of sharpest inflection.

-

The half-equivalence point is V_eq / 2. The pH at this volume is equal to the pKa of the acid.[11]

-

-

Calculation of σp: Use the Hammett equation: σp = pKa(benzoic acid) - pKa(p-butylcyclopropylbenzoic acid) A reaction constant (ρ) of 1 is used for the ionization of benzoic acids in water at 25°C, and this is assumed to be approximately 1 for the ethanol-water mixture.

Experimental Protocol: ¹³C NMR Spectroscopic Analysis

Objective: To probe the electronic environment of the cyclopropyl ring carbons in this compound. The chemical shifts of the cyclopropyl carbons are sensitive to the electronic effects of substituents.

Materials:

-

This compound

-

Cyclopropane (reference, if feasible) or other reference cyclopropyl compounds

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a ~5-10% solution of this compound in CDCl₃ in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the ¹³C nucleus.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis:

-

Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Identify the chemical shifts of the three cyclopropyl carbons in this compound.

-

Compare these chemical shifts to those of unsubstituted cyclopropane (δ ≈ -2.9 ppm) and other alkyl-substituted cyclopropanes. The electron-donating butyl group is expected to cause a downfield shift (to a less negative or more positive ppm value) of the attached cyclopropyl carbon and smaller effects on the other two carbons.[12]

-

Computational Workflow: DFT Calculations

Objective: To theoretically calculate the electronic properties, such as atomic charges and molecular orbital energies, of this compound.

Software: A quantum chemistry software package like Gaussian, ORCA, or Spartan.

Methodology: Density Functional Theory (DFT) is a robust method for these calculations. A common combination is the B3LYP functional with a basis set like 6-311++G(d,p).

Procedure:

-

Molecule Building: Construct the 3D structure of this compound in the software's molecular editor.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This ensures that all subsequent calculations are performed on a stable structure.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Perform a single-point energy calculation on the optimized structure to compute various electronic properties. Key properties to analyze include:

-

Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of electron richness and deficiency.

-

Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges on each atom. This will provide a quantitative measure of the electron distribution and the inductive effect of the butyl group on the cyclopropyl ring.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons.

-

Conclusion and Implications for Drug Development

The electronic properties of the cyclopropyl group, further tuned by the presence of a butyl substituent, are of significant interest to medicinal chemists. The butylcyclopropyl moiety offers a unique combination of steric bulk, lipophilicity, and a nuanced electronic profile. Its ability to act as a weak electron donor can influence key drug-target interactions, such as cation-π or hydrogen bonding. Furthermore, the inherent stability of the cyclopropyl C-H bonds can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a drug candidate. A thorough understanding and characterization of these electronic properties, using the experimental and computational workflows detailed in this guide, are essential for leveraging the full potential of this versatile functional group in the design of next-generation therapeutics.

References

- 1. Computational chemistry [dlab.epfl.ch]

- 2. Deep learning workflow for the inverse design of molecules with specific optoelectronic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 4. Hammett substituent constants [stenutz.eu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. web.viu.ca [web.viu.ca]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to Butylcyclopropane: Synonyms, Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butylcyclopropane, its isomers, and their associated nomenclature. It includes a detailed summary of their physicochemical properties and outlines hypothetical, yet plausible, experimental protocols for their synthesis and analysis, designed to be a valuable resource for professionals in research and development.

Nomenclature and Synonyms of this compound

The term "this compound" can refer to several structural isomers depending on the arrangement of the butyl group. The systematic nomenclature follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

n-Butylcyclopropane is the common name for the straight-chain isomer. According to IUPAC nomenclature, when the cyclopropyl (B3062369) ring is attached to a longer alkyl chain, the cycloalkane is treated as a substituent. However, in this case, the butyl group has four carbon atoms, and the cyclopropane (B1198618) ring has three, making the alkane the substituent. Thus, the preferred IUPAC name is 1-cyclopropylbutane .[1]

Synonyms for n-Butylcyclopropane include:

-

n-butylcyclopropane

Isothis compound , while less commonly referenced, would be systematically named 1-cyclopropyl-2-methylpropane .

sec-Butylcyclopropane is systematically named (1-methylpropyl)cyclopropane .[5] An alternative IUPAC-consistent name is 2-cyclopropylbutane .

Synonyms for sec-Butylcyclopropane include:

tert-Butylcyclopropane is systematically named (1,1-dimethylethyl)cyclopropane .[2]

Synonyms for tert-Butylcyclopropane include:

Below is a diagram illustrating the nomenclature of the primary this compound isomers.

Physicochemical Properties

The physical and chemical properties of this compound isomers vary due to their different branching structures. The following table summarizes key quantitative data for n-butylcyclopropane, sec-butylcyclopropane, and tert-butylcyclopropane.

| Property | n-Butylcyclopropane | sec-Butylcyclopropane | tert-Butylcyclopropane |

| CAS Number | 930-57-4 | 5750-02-7 | 4741-87-1 |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight ( g/mol ) | 98.19 | 98.19 | 98.19 |

| Boiling Point (°C) | 99.1 | 91.0 | Not available |

| Melting Point (°C) | -124.7 | Not available | Not available |

| Density (g/cm³) | 0.792 | 0.728 | Not available |

Experimental Protocols

Hypothetical Synthesis of n-Butylcyclopropane via Simmons-Smith Reaction

This protocol describes a plausible method for the synthesis of n-butylcyclopropane from 1-hexene (B165129) using the Simmons-Smith reaction.

Materials:

-

1-Hexene

-

Diiodomethane (B129776) (CH₂I₂)

-

Zinc-copper couple (Zn(Cu))

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with zinc-copper couple (2.0 equivalents). Anhydrous diethyl ether is added to cover the couple.

-

Reagent Addition: A solution of 1-hexene (1.0 equivalent) and diiodomethane (1.5 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel. This solution is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture. The disappearance of the 1-hexene peak indicates the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove unreacted zinc. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude n-butylcyclopropane is then purified by fractional distillation.

Hypothetical Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of this compound isomers.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation: A dilute solution of the this compound isomer mixture (approximately 1 mg/mL) is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-